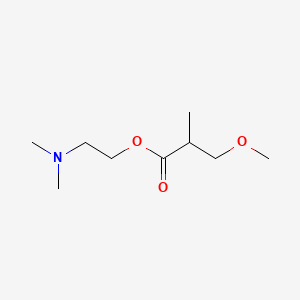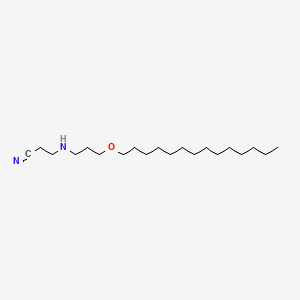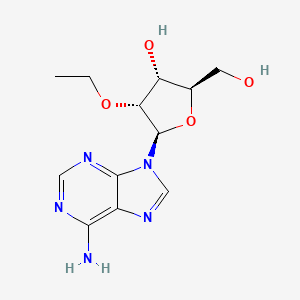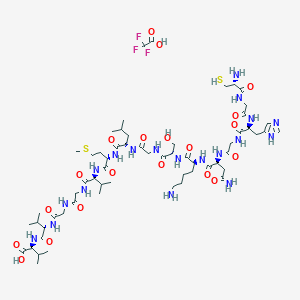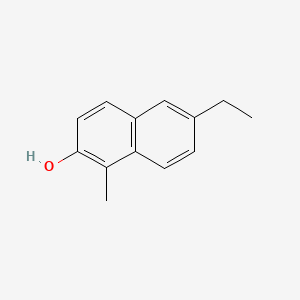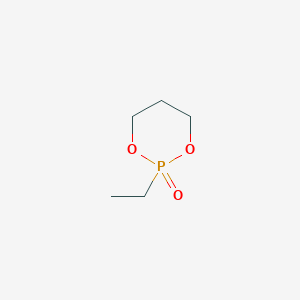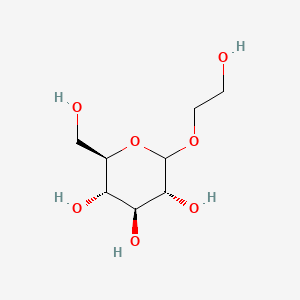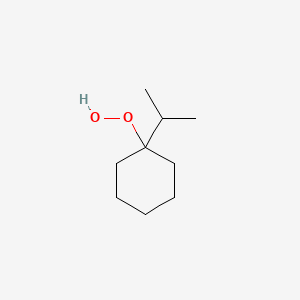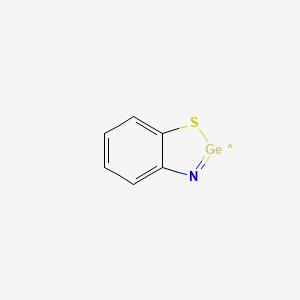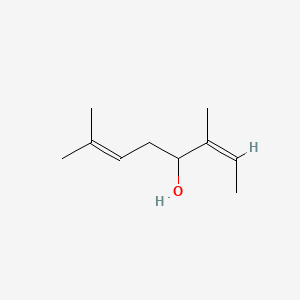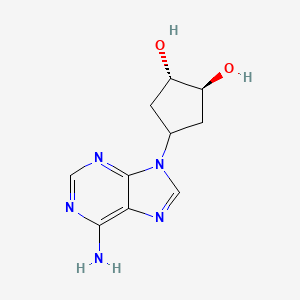
3-Methylpentyl isovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylpentyl isovalerate is an organic compound with the molecular formula C11H22O2. It is an ester formed from the reaction between 3-methylpentanol and isovaleric acid. This compound is known for its pleasant fruity odor, making it a valuable ingredient in the flavor and fragrance industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methylpentyl isovalerate can be synthesized through the esterification reaction between 3-methylpentanol and isovaleric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylpentyl isovalerate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into 3-methylpentanol and isovaleric acid.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 3-Methylpentanol and isovaleric acid.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols.
Applications De Recherche Scientifique
3-Methylpentyl isovalerate has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its potential biological activities and interactions with various enzymes.
Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceutical formulations.
Industry: Widely used in the flavor and fragrance industry due to its pleasant fruity odor.
Mécanisme D'action
The mechanism of action of 3-methylpentyl isovalerate involves its interaction with olfactory receptors, which are responsible for detecting odors. The ester binds to these receptors, triggering a signal transduction pathway that results in the perception of a fruity odor. Additionally, its potential biological activities may involve interactions with specific enzymes and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl isovalerate: Another ester with a similar structure but different alcohol component.
Ethyl isovalerate: An ester formed from ethanol and isovaleric acid.
Butyl isovalerate: An ester formed from butanol and isovaleric acid.
Uniqueness
3-Methylpentyl isovalerate is unique due to its specific combination of 3-methylpentanol and isovaleric acid, which imparts a distinct fruity odor. This makes it particularly valuable in the flavor and fragrance industry compared to other similar esters .
Propriétés
Numéro CAS |
35852-41-6 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
3-methylpentyl 3-methylbutanoate |
InChI |
InChI=1S/C11H22O2/c1-5-10(4)6-7-13-11(12)8-9(2)3/h9-10H,5-8H2,1-4H3 |
Clé InChI |
BCLOAPWHACMPQO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCOC(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



